molecular formula C12H14N2O3 B11090312 6-(4-Methylphenyl)-5-nitropiperidin-2-one CAS No. 58373-39-0

6-(4-Methylphenyl)-5-nitropiperidin-2-one

Cat. No.: B11090312
CAS No.: 58373-39-0
M. Wt: 234.25 g/mol
InChI Key: DLQZVKNZVDCCIV-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-5-nitropiperidin-2-one is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a nitro group and a methylphenyl group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-5-nitropiperidin-2-one typically involves the nitration of 6-(4-Methylphenyl)piperidin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can also undergo oxidation reactions, where the piperidinone ring is oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 6-(4-Methylphenyl)-5-aminopiperidin-2-one.

    Oxidation: Various oxidized derivatives of the piperidinone ring.

    Substitution: Halogenated derivatives of the methylphenyl group.

Scientific Research Applications

6-(4-Methylphenyl)-5-nitropiperidin-2-one has found applications in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to fully understand its pharmacological effects.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-5-nitropiperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, leading to various biological effects. The nitro group may play a role in its reactivity, allowing it to form covalent bonds with target molecules. Further studies are needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

    6-(4-Methylphenyl)piperidin-2-one: This compound lacks the nitro group and has different chemical properties and reactivity.

    5-Nitropiperidin-2-one: This compound lacks the methylphenyl group and has different applications and biological activities.

Uniqueness: 6-(4-Methylphenyl)-5-nitropiperidin-2-one is unique due to the presence of both the nitro and methylphenyl groups

Properties

CAS No.

58373-39-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

6-(4-methylphenyl)-5-nitropiperidin-2-one

InChI

InChI=1S/C12H14N2O3/c1-8-2-4-9(5-3-8)12-10(14(16)17)6-7-11(15)13-12/h2-5,10,12H,6-7H2,1H3,(H,13,15)

InChI Key

DLQZVKNZVDCCIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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